4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Description
The compound “4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazole and pyrimidine rings are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could impart basicity to the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups . The pyrazole and pyrimidine rings could undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions involving the nitrogen atoms. The trifluoromethyl group could also influence the reactivity of the molecule due to its strong electron-withdrawing nature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple rings could increase its rigidity and affect its solubility. The trifluoromethyl group could increase its lipophilicity, which could influence its absorption and distribution in biological systems.Safety and Hazards
properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7/c18-17(19,20)13-3-1-4-21-16(13)26-9-7-25(8-10-26)14-11-15(23-12-22-14)27-6-2-5-24-27/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUSFXUBXSMXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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